N-propyltetradecanamide
Description
N-Propyltetradecanamide is a fatty acid amide derivative with a 14-carbon (tetradecyl) acyl chain and an N-propyl substituent on the amide nitrogen. Its IUPAC name is this compound, and its molecular formula is C₁₇H₃₅NO, with a molecular weight of 269.47 g/mol. Structurally, it consists of a linear tetradecanoyl group (CH₃(CH₂)₁₂CO-) bonded to a propylamine moiety (-NHCH₂CH₂CH₃).
Properties
CAS No. |
147642-79-3 |
|---|---|
Molecular Formula |
C17H35NO |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N-propyltetradecanamide |
InChI |
InChI=1S/C17H35NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)18-16-4-2/h3-16H2,1-2H3,(H,18,19) |
InChI Key |
OAZCLZBYTHKCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propyltetradecanamide typically involves the reaction of tetradecanoic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction can be represented as follows:
Tetradecanoic acid+Propylamine→this compound+Water
The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-propyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of this compound can yield primary amines and other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
Chemistry: N-propyltetradecanamide is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its unique structure makes it valuable in the study of amide chemistry and reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of amides with biological molecules. It serves as a model compound for investigating the behavior of amides in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of amide-based drugs. Its stability and reactivity make it a suitable candidate for drug development.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. Its long alkyl chain imparts desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of N-propyltetradecanamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with other molecules, influencing their structure and function. The long alkyl chain can interact with hydrophobic regions of proteins and membranes, affecting their behavior. These interactions can modulate biological pathways and processes, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Notes on Data Limitations
- Direct experimental data on this compound is sparse; comparisons rely on structural extrapolation from analogs.
- Ecological and toxicological profiles for many amides remain understudied, necessitating caution in handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
